molecular formula C14H7ClN4O2 B11049034 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile

4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile

Cat. No.: B11049034
M. Wt: 298.68 g/mol
InChI Key: UKUGUMJZXHHPLW-UHFFFAOYSA-N
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Description

4-Amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolo[3,4-c]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the reaction proceeds through a series of condensation and cyclization steps.

    Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(4-fluorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide
  • 4-Amino-1-(4-bromophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide
  • 4-Amino-1-(4-methylphenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide

Uniqueness

The uniqueness of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridin-7-yl cyanide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the chloro group enhances its binding affinity to certain molecular targets, making it more effective in inhibiting specific enzymes compared to its analogs .

Properties

Molecular Formula

C14H7ClN4O2

Molecular Weight

298.68 g/mol

IUPAC Name

4-amino-1-(4-chlorophenyl)-3,6-dioxo-5H-pyrrolo[3,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C14H7ClN4O2/c15-7-3-1-6(2-4-7)11-9-8(5-16)13(20)19-12(17)10(9)14(21)18-11/h1-4H,(H3,17,19,20)

InChI Key

UKUGUMJZXHHPLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)C3=C(NC(=O)C(=C32)C#N)N)Cl

Origin of Product

United States

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